molecular formula C23H24N4O3 B15087926 N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methoxybenzamide

N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methoxybenzamide

Cat. No.: B15087926
M. Wt: 404.5 g/mol
InChI Key: LTPHWKMAGKJJDN-UHFFFAOYSA-N
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Description

“N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methoxybenzamide” is a complex organic compound that features a pyrazole ring, a phenyl group, and a methoxybenzamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methoxybenzamide” typically involves multi-step organic reactions. The process may include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the phenyl group via electrophilic aromatic substitution.
  • Attachment of the tetrahydroazepine ring through nucleophilic substitution.
  • Final coupling with 2-methoxybenzamide under specific conditions such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the pyrazole ring or the azepine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-phenylpyrazoles: Known for their insecticidal properties.

    Benzamides: Often used in medicinal chemistry for their diverse biological activities.

    Azepines: Studied for their potential as central nervous system agents.

Uniqueness

The uniqueness of “N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methoxybenzamide” lies in its combination of these three moieties, which could confer unique biological activities and chemical properties.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-methoxy-N-[3-oxo-2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-yl]benzamide

InChI

InChI=1S/C23H24N4O3/c1-30-19-14-8-7-12-17(19)22(28)25-21-20(18-13-6-3-9-15-24-18)23(29)27(26-21)16-10-4-2-5-11-16/h2,4-5,7-8,10-12,14,26H,3,6,9,13,15H2,1H3,(H,25,28)

InChI Key

LTPHWKMAGKJJDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C(=O)N(N2)C3=CC=CC=C3)C4=NCCCCC4

Origin of Product

United States

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